4-(4-Hydroxypiperidin-1-yl)benzaldehyde
Overview
Description
4-(4-Hydroxypiperidin-1-yl)benzaldehyde is a chemical compound with the molecular formula C12H15NO2 . It belongs to the class of organic compounds known as phenylpiperidines, a subclass of piperidines . It is recognized as a moderately basic compound .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H15NO2/c14-9-10-1-3-11(4-2-10)13-7-5-12(15)6-8-13/h1-4,9,12,15H,5-8H2 . This compound has an aromatic aldehyde group as part of its molecular structure .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 205.26 . The density is 1.2±0.1 g/cm3, and the boiling point is 401.5±40.0 °C at 760 mmHg . The compound has 3 H bond acceptors, 1 H bond donor, and 2 freely rotating bonds .Scientific Research Applications
Secondary Amide-Based Linkers for Solid Phase Organic Synthesis
Research by Swayze (1997) explored benzaldehyde derivatives like 4-hydroxybenzaldehyde for use as linkers in solid-phase organic synthesis. They found that these compounds could be effectively converted into various secondary amides, highlighting their utility in synthesizing diverse chemical structures. The process demonstrated high yields and purity, indicating the efficiency of these derivatives in organic synthesis processes (Swayze, 1997).
Catalytic Applications in Organic Chemistry
Chen, Ozturk, and Sorensen (2017) conducted a study on the direct Pd-catalyzed ortho C-H hydroxylation of benzaldehydes, using a transient directing group. This research highlights the potential of benzaldehyde derivatives in facilitating complex catalytic reactions, which are crucial in the synthesis of various organic compounds (Chen, Ozturk, & Sorensen, 2017).
Electrochemical Polymerization and Electrocatalytic Activity
A study by Lu et al. (2014) on the electrochemical polymerization of pyrrole containing TEMPO side chain and its activity for benzyl alcohol oxidation suggests the role of benzaldehyde derivatives in enhancing electrocatalytic activities. These derivatives, when polymerized, exhibit significant electrocatalytic activity, which could be valuable in various electrochemical applications (Lu et al., 2014).
Fluorescent Probes for Biological Applications
Lin et al. (2008) designed a novel ratiometric fluorescent probe based on benzaldehyde derivative, which shows a significant emission shift when reacting with cysteine or homocysteine. This application in the development of sensitive and specific probes could be pivotal in biological and medical research, particularly in detecting and quantifying specific biomolecules (Lin et al., 2008).
Regioselective Protection in Chemical Synthesis
Plourde and Spaetzel (2002) achieved regioselective protection of the 4-hydroxyl group of 3,4-dihydroxy-benzaldehyde, demonstrating the potential of such derivatives in specific chemical modifications, which is crucial in the synthesis of complex organic molecules (Plourde & Spaetzel, 2002).
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Mechanism of Action
Pharmacokinetics
Some properties can be inferred from its chemical structure :
- Absorption : The compound is likely to have high gastrointestinal absorption due to its relatively small size and the presence of a polar hydroxyl group .
- Distribution : The compound may be able to cross the blood-brain barrier due to its lipophilicity (Log Po/w (iLOGP): 1.77) .
Action Environment
The action, efficacy, and stability of 4-(4-Hydroxypiperidin-1-yl)benzaldehyde can be influenced by various environmental factors. For instance, the compound’s stability may be affected by temperature and pH. It is recommended to store the compound in an inert atmosphere at 2-8°C . Furthermore, the compound’s efficacy may be influenced by the physiological environment, including the presence of other molecules and the pH of the biological medium.
Biochemical Analysis
Biochemical Properties
4-(4-Hydroxypiperidin-1-yl)benzaldehyde plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to interact with enzymes such as cytochrome P450, which is involved in the metabolism of many drugs and toxins. The nature of these interactions often involves the inhibition or activation of enzyme activity, leading to changes in metabolic pathways .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound can bind to specific receptors or enzymes, leading to either inhibition or activation of their functions. This binding can result in changes in gene expression and subsequent cellular responses. For example, this compound may inhibit the activity of certain kinases, thereby affecting downstream signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under inert atmosphere and at temperatures between 2-8°C . Long-term exposure to the compound may lead to alterations in cellular metabolism and function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects. Threshold effects have been observed, where a certain dosage is required to elicit a significant biological response. Toxicity studies have indicated that high doses of this compound can cause cellular damage and organ toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a crucial role in its metabolism. The compound can affect metabolic flux and alter metabolite levels, leading to changes in cellular metabolism. These interactions are essential for understanding the compound’s pharmacokinetics and pharmacodynamics .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes and distributed to various cellular compartments. Its localization and accumulation within cells can influence its biological activity and function .
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. Understanding its subcellular localization is crucial for elucidating its mechanism of action and potential therapeutic applications .
Properties
IUPAC Name |
4-(4-hydroxypiperidin-1-yl)benzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c14-9-10-1-3-11(4-2-10)13-7-5-12(15)6-8-13/h1-4,9,12,15H,5-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XORVVRSWELVXLH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C2=CC=C(C=C2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50507897 | |
Record name | 4-(4-Hydroxypiperidin-1-yl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50507897 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
79421-44-6 | |
Record name | 4-(4-Hydroxypiperidin-1-yl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50507897 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(4-hydroxypiperidin-1-yl)benzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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